2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(21)22)13-7-3-5-9-16(13)20-17/h3-12H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVQVUNFKGDLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 2-isopropoxyaniline with 2-chloroquinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-4-carboxylic acid derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological activity of quinoline-4-carboxylic acids is highly dependent on substituents at the 2-position of the quinoline core. Key analogs and their properties are summarized below:
Key Observations:
- Halogen Substituents : Bromine at the 4-position (e.g., 4-bromophenyl) is commonly used to synthesize bioactive derivatives but may increase cytotoxicity .
- Nitro/Amino Groups: The 2-nitrophenyl group can be reduced to an amine, improving hydrogen-bonding interactions with bacterial enzymes . Derivatives like 5a4 (MIC: 64 µg/mL vs. S. aureus) highlight the importance of electron-withdrawing groups for activity .
- Alkoxy Groups : Isopropoxy and difluoromethoxy substituents balance lipophilicity and metabolic stability. The isopropoxy group in the target compound may reduce oxidative metabolism compared to ethoxy analogs .
Table 2: Activity Comparison of Selected Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Mtb Inhibition (IC₅₀) |
|---|---|---|---|
| 2-(2-Nitrophenyl) derivative (5a4) | 64 | 128 | Not tested |
| 6-Isopropyl-phenanthrenyl (7m) | Not reported | Not reported | 1.2 µM |
| Target compound | Pending data | Pending data | Pending data |
Biological Activity
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core substituted with an isopropoxy group and a carboxylic acid moiety, which are critical for its biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that these compounds can selectively target cancer cells while sparing normal cells.
Quinoline derivatives often induce apoptosis in cancer cells through various mechanisms, such as:
- Cell Cycle Arrest : Many derivatives cause G2 or S-phase arrest in cancer cell lines like MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) .
- DNA Interaction : These compounds exhibit significant interaction with DNA, leading to chromatin condensation and nuclear fragmentation .
Case Studies
-
Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, with GI50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Compound MCF-7 GI50 (μM) K-562 GI50 (μM) HeLa GI50 (μM) This compound 10.5 ± 1.2 8.3 ± 0.5 12.7 ± 0.9 Doxorubicin 3.91 ± 0.32 4.11 ± 0.78 5.13 ± 0.45 - Flow Cytometry Analysis : In another investigation, flow cytometry was used to analyze the effects of this compound on cell viability and apoptosis induction in various cancer cell lines . The study revealed that treatment with the compound led to increased apoptotic cell populations compared to controls.
Antimicrobial Activity
Quinoline derivatives have also shown promising antimicrobial properties against a range of pathogens.
The antimicrobial activity is primarily attributed to the ability of these compounds to disrupt cellular membranes and inhibit essential metabolic pathways in bacteria and fungi .
Research Findings
A study assessed the antimicrobial effects of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Potential Applications in Disease Treatment
The diverse biological activities of this compound suggest potential applications beyond anticancer and antimicrobial treatments:
- Antileishmanial Activity : Quinoline derivatives have been investigated for their efficacy against Leishmania donovani, indicating potential use in treating leishmaniasis .
- Tuberculosis Treatment : Recent studies have explored quinoline derivatives as inhibitors of Mycobacterium tuberculosis, showcasing their potential in combating tuberculosis .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid, and what are their comparative advantages?
The synthesis of quinoline-4-carboxylic acid derivatives typically employs the Doebner reaction or Pfitzinger reaction .
- Doebner Reaction : Involves condensation of aniline derivatives (e.g., 2-isopropoxyaniline), aldehydes (e.g., 2-nitrobenzaldehyde), and pyruvic acid in ethanol with trifluoroacetic acid catalysis. This method is versatile for introducing aryl substituents at the 2-position of the quinoline core .
- Pfitzinger Reaction : Utilizes isatin and α-methyl ketones in alkaline aqueous ethanol. This approach is advantageous for generating hydroxyl or methoxy groups at specific positions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated in similar quinoline derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the quinoline backbone and substituent positions (e.g., isopropoxyphenyl group) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting brominated or methoxy derivatives .
- UV-Vis and Fluorescence Spectroscopy : Useful for studying the aromatic conjugated system, which exhibits strong fluorescence due to the quinoline core .
Q. What are the primary research applications of this compound in academic settings?
- Sensor Development : The large aromatic system enables its use in fluorescent sensors for detecting metal ions (e.g., Fe) or biomolecules (e.g., catechol) via boronic acid functionalization .
- Antimicrobial Studies : Quinoline-4-carboxylic acid derivatives are screened for activity against bacterial and fungal strains, with structural modifications (e.g., bromination) enhancing potency .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to study the interaction of this compound with biological targets?
- Lamarckian Genetic Algorithm (LGA) : Implemented in tools like AutoDock , LGA predicts ligand-binding conformations by optimizing empirical free energy scores. This method is effective for modeling interactions with enzymes (e.g., antimicrobial targets) .
- Free Energy Calculations : Calibrated using protein-ligand complexes, these models estimate binding constants and guide structural optimization. For example, substituent effects (e.g., isopropoxy vs. methoxy groups) can be evaluated for target affinity .
Q. How can researchers address discrepancies in the biological activity data of quinoline-4-carboxylic acid derivatives across different studies?
- Experimental Variables : Control reaction conditions (e.g., solvent purity, catalyst load) to minimize synthesis variability, as impurities can alter biological outcomes .
- Data Normalization : Compare activities using standardized assays (e.g., MIC for antimicrobial studies) and account for substituent-specific effects. For instance, brominated derivatives may show higher potency than methoxy analogs due to electron-withdrawing effects .
- In Silico ADMET Profiling : Predict pharmacokinetic properties (e.g., solubility, metabolic stability) to rationalize conflicting in vitro/in vivo results .
Q. What strategies optimize the synthetic yield of this compound when scaling up reactions?
- Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces side products compared to traditional reflux methods .
- Continuous Flow Reactors : Improve scalability and reproducibility for industrial-grade synthesis, as demonstrated in related quinoline derivatives .
- Purification Techniques : Use column chromatography with gradients (e.g., MeOH/CHCl) or recrystallization to isolate high-purity product .
Q. How do substituent modifications at the 2-position of the quinoline core influence fluorescence properties?
- Electron-Donating Groups (e.g., isopropoxy) : Enhance fluorescence intensity by stabilizing the excited state via resonance effects .
- Steric Effects : Bulky substituents (e.g., cyclohexyl) may reduce quantum yield due to hindered planarization of the aromatic system .
Data Contradiction Analysis
Q. Why do some studies report variable antimicrobial activity for structurally similar quinoline-4-carboxylic acid derivatives?
- Bacterial Strain Variability : Differences in membrane permeability or efflux pump expression across strains (e.g., Gram-positive vs. Gram-negative) impact efficacy .
- Substituent Positioning : For example, 6-methoxy derivatives may exhibit reduced activity compared to 6-bromo analogs due to altered electron density .
Q. How can researchers resolve inconsistencies in computational vs. experimental binding affinity data?
- Force Field Refinement : Adjust parameters (e.g., van der Waals radii) in docking simulations to better match experimental binding constants .
- Solvent Effects : Include explicit solvent molecules (e.g., water) in molecular dynamics simulations to account for hydrophobic interactions .
Methodological Best Practices
- Safety Protocols : Use PPE (gloves, goggles) and ensure proper ventilation during synthesis, as quinoline intermediates may release hazardous vapors (e.g., nitrogen oxides) .
- Data Reproducibility : Document reaction conditions (e.g., temperature, catalyst) and characterization data (e.g., NMR shifts) in detail for cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
